Carnegine methyliodide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Carnegine methyliodide can be synthesized through the reaction of carnegine with methyl iodide. The process involves the following steps:
Starting Material: Carnegine is used as the starting material.
Reaction with Methyl Iodide: Carnegine is reacted with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like methanol or ethanol.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of carnegine are reacted with methyl iodide in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield.
Purification: Industrial purification techniques, including distillation and crystallization, are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Carnegine methyliodide undergoes various chemical reactions, including:
Substitution Reactions: The methyl iodide group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield carnegine and methyl iodide.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of carnegine are formed.
Oxidation Products: Oxidized forms of this compound, such as carnegine oxides.
Reduction Products: Reduced forms of this compound, such as carnegine hydrides.
Scientific Research Applications
Carnegine methyliodide has diverse applications in scientific research, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of carnegine methyliodide involves its interaction with molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes and receptors involved in cellular processes.
Pathways: The compound modulates signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Carnegine methyliodide can be compared with other similar compounds, such as:
Carnegine: The parent compound, which lacks the methyl iodide group.
Anhalonine: Another tetrahydroisoquinoline alkaloid found in cacti.
Lophophorine: A related alkaloid with similar structural features.
Properties
CAS No. |
5911-58-0 |
---|---|
Molecular Formula |
C14H22INO2 |
Molecular Weight |
363.23 g/mol |
IUPAC Name |
6,7-dimethoxy-1,2,2-trimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C14H22NO2.HI/c1-10-12-9-14(17-5)13(16-4)8-11(12)6-7-15(10,2)3;/h8-10H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
FHNHMFLAPXSGDH-UHFFFAOYSA-M |
Canonical SMILES |
CC1C2=CC(=C(C=C2CC[N+]1(C)C)OC)OC.[I-] |
Origin of Product |
United States |
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